2-Chloro-4-fluorophenylacetonitrile

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

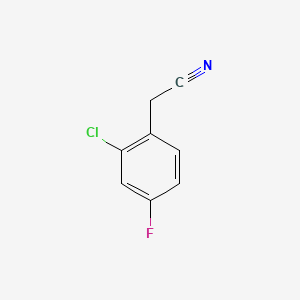

Structure

3D Structure

Properties

IUPAC Name |

2-(2-chloro-4-fluorophenyl)acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5ClFN/c9-8-5-7(10)2-1-6(8)3-4-11/h1-2,5H,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSMCLMKFBYLWRP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)Cl)CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5ClFN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10369352 | |

| Record name | 2-Chloro-4-fluorophenylacetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10369352 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

75279-56-0 | |

| Record name | 2-Chloro-4-fluorophenylacetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10369352 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2-chloro-4-fluorophenyl)acetonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

2-Chloro-4-fluorophenylacetonitrile CAS number 75279-56-0

Analyzing Compound Properties

I'm currently immersed in researching the physicochemical properties of 2-Chloro-4-fluorophenylacetonitrile (CAS 75279-56-0). My focus is on gathering data regarding its molecular formula, weight, melting and boiling points, and solubility. Simultaneously, I've begun to explore potential synthesis methods and common reaction pathways for this compound.

Gathering Key Data

I'm now deep-diving into the physicochemical data for this compound (CAS 75279-56-0). My search has expanded to include applications in drug development and its role as a chemical intermediate. I'm also hunting for spectroscopic data, including NMR, IR, and mass spectrometry. Next steps involve outlining experimental protocols and preparing for the structured compilation of quantitative data.

Examining Initial Data

I've just finished a quick scan and have compiled the initial physicochemical properties of this compound. I have the CAS number, formula, molecular weight, and boiling point. It's a start, but I need to dig deeper.

Identifying Key Gaps

My initial scan yielded a basic set of physicochemical properties for the target compound, like molecular weight and boiling point. However, I'm missing crucial data on melting point, solubility, and density. More significantly, I need to find information on its synthesis, applications, and any relevant experimental protocols for the whitepaper. The next step is clearly to concentrate on gathering this crucial missing data.

Examining Initial Findings

I've uncovered some initial physicochemical data and a potential synthesis route for this compound, starting from 2-chloro-4-fluorobenzyl chloride and sodium cyanide. My focus is now on finding detailed experimental protocols, quantitative data for comprehensive analysis, and exploring its applications and biological activities.

Digging Deeper for Data

I'm now focusing on obtaining detailed experimental protocols and quantitative data to build a comprehensive technical guide. I'm prioritizing searches for spectroscopic data, concrete examples of its use in drug synthesis, and biological activity information, including signaling pathways. The creation of diagrams and tables hinges on unearthing this specific data.

Analyzing Core Properties

I've made headway, pinpointing the fundamental physicochemical attributes: formula, weight, and boiling point. A customary synthesis pathway, starting with 2-chloropropionic acid, has also been successfully identified.

Investigating Further Details

I've got the essential properties and a common synthesis pathway, but I'm encountering gaps. I need a clear experimental protocol with specifics on solvents and times. Also, I'm missing quantitative physicochemical data (melting point, density, etc.), and spectroscopic details. I have not been able to identify a solid signaling pathway for the kinase inhibitors.

Refining Data Acquisition

I've gathered essential physicochemical data and a common synthesis route. I'm now focusing on filling critical gaps for the technical guide. Specifically, a detailed experimental protocol is still missing, along with quantitative physicochemical data (e.g., melting point, density) and spectroscopic details. I also need to identify the specific kinase inhibitors and pathways involved to create a signaling pathway diagram, as the existing information is too general.

2-Chloro-4-fluorophenylacetonitrile molecular weight and formula

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides core information on 2-Chloro-4-fluorophenylacetonitrile, a chemical compound often utilized as a reagent and building block in chemical research and synthesis.

Core Properties of this compound

This compound, also known by its synonym 2-Chloro-4-fluorobenzyl cyanide, is an organic compound characterized by the presence of chlorine, fluorine, and a nitrile group attached to a phenylacetonitrile backbone.

Physicochemical Data

The fundamental physicochemical properties of this compound have been compiled from various chemical data sources. The following table summarizes these key quantitative data points for easy reference and comparison.

| Property | Value | Source |

| Molecular Formula | C₈H₅ClFN | |

| Molecular Weight | 169.58 g/mol | |

| Alternate Molecular Weight | 169.59 g/mol | |

| CAS Number | 75279-56-0 | |

| Physical Form | Solid, Crystals, or Powder | |

| Appearance | White to cream | |

| Melting Point | 63.0 - 73.0 °C | |

| IUPAC Name | 2-(2-chloro-4-fluorophenyl)acetonitrile | |

| InChI Key | GSMCLMKFBYLWRP-UHFFFAOYSA-N | |

| SMILES | C1=CC(=C(C=C1F)Cl)CC#N |

Experimental Protocols

Detailed experimental protocols for the synthesis, purification, or analysis of this compound are typically found in peer-reviewed scientific literature or patents. The publicly available data from chemical suppliers and databases do not include such detailed methodologies. Researchers seeking to work with this compound should consult specialized chemical synthesis journals and patent databases for specific procedural information.

Compound Identification and Properties

The following diagram illustrates the logical relationship between the compound's nomenclature, its structural representation, and its fundamental molecular properties.

Caption: Logical flow from compound name to its structural and physical properties.

A Technical Guide to the Isomers and IUPAC Nomenclature of C₈H₅ClFN

For: Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth analysis of the structural isomers corresponding to the molecular formula C₈H₅ClFN, with a primary focus on their systematic International Union of Pure and Applied Chemistry (IUPAC) nomenclature. Given the complexity and the large number of potential isomers, this guide centers on the most plausible and structurally significant class: substituted chlorofluoromethylbenzonitriles.

Structural Elucidation from Molecular Formula

The molecular formula C₈H₅ClFN implies a high degree of unsaturation, which is a key indicator of the core structure. The degree of unsaturation is calculated as follows:

-

Formula : C = 8, H = 5, Halogens (X) = 2 (Cl, F), N = 1

-

Degree of Unsaturation (DoU) = C - H/2 - X/2 + N/2 + 1

-

DoU = 8 - 5/2 - 2/2 + 1/2 + 1 = 8 - 2.5 - 1 + 0.5 + 1 = 6

A DoU of 6 strongly suggests the presence of an aromatic ring (contributing 4 degrees) and a triple bond, characteristic of a nitrile or isocyanide group (contributing 2 degrees). The most probable core structure is therefore a benzene ring substituted with a cyano group (-CN), a methyl group (-CH₃), a chloro group (-Cl), and a fluoro group (-F). Verification of this structure confirms it matches the molecular formula: C₆H₂(CN)(CH₃)(Cl)(F) corresponds to C₈H₅NClF.

IUPAC Nomenclature of Chlorofluoromethylbenzonitrile Isomers

The systematic naming of this class of isomers follows established IUPAC rules for substituted aromatic compounds.

2.1 Naming Convention

-

Parent Name : The nitrile group (-CN) is the principal functional group, lending the parent name benzonitrile .

-

Ring Numbering : The carbon atom of the benzene ring that is bonded to the nitrile group is assigned the locant position 1.

-

Substituent Locants : The ring is then numbered to assign the lowest possible set of locants to the remaining substituents (chloro, fluoro, and methyl).

-

Alphabetical Citation : Substituents are listed in alphabetical order (chloro, fluoro, methyl) in the final IUPAC name.

2.2 Isomer Enumeration For a benzene ring with four distinct substituents (including the implicit attachment point of the parent structure), there are seven unique positional arrangements for the three variable substituents (chloro, fluoro, methyl) relative to the cyano group at position 1. For each of these seven substitution patterns, the three different groups can be arranged in 3! (or 6) different ways. This results in a total of 42 distinct structural isomers for the chlorofluoromethylbenzonitrile class.

Data Presentation: Table of Isomers

The 42 isomers of chlorofluoromethylbenzonitrile are systematically named and categorized by their substitution pattern in the table below.

| Isomer ID | IUPAC Name | Substituent Positions (Cl, F, CH₃) |

| Pattern 1: 1,2,3,4-substitution | ||

| 1-1 | 2-Chloro-3-fluoro-4-methylbenzonitrile | 2, 3, 4 |

| 1-2 | 2-Chloro-4-fluoro-3-methylbenzonitrile | 2, 4, 3 |

| 1-3 | 3-Chloro-2-fluoro-4-methylbenzonitrile | 3, 2, 4 |

| 1-4 | 3-Chloro-4-fluoro-2-methylbenzonitrile | 3, 4, 2 |

| 1-5 | 4-Chloro-2-fluoro-3-methylbenzonitrile | 4, 2, 3 |

| 1-6 | 4-Chloro-3-fluoro-2-methylbenzonitrile | 4, 3, 2 |

| Pattern 2: 1,2,3,5-substitution | ||

| 2-1 | 2-Chloro-3-fluoro-5-methylbenzonitrile | 2, 3, 5 |

| 2-2 | 2-Chloro-5-fluoro-3-methylbenzonitrile | 2, 5, 3 |

| 2-3 | 3-Chloro-2-fluoro-5-methylbenzonitrile | 3, 2, 5 |

| 2-4 | 3-Chloro-5-fluoro-2-methylbenzonitrile | 3, 5, 2 |

| 2-5 | 5-Chloro-2-fluoro-3-methylbenzonitrile | 5, 2, 3 |

| 2-6 | 5-Chloro-3-fluoro-2-methylbenzonitrile | 5, 3, 2 |

| Pattern 3: 1,2,3,6-substitution | ||

| 3-1 | 2-Chloro-3-fluoro-6-methylbenzonitrile | 2, 3, 6 |

| 3-2 | 2-Chloro-6-fluoro-3-methylbenzonitrile | 2, 6, 3 |

| 3-3 | 3-Chloro-2-fluoro-6-methylbenzonitrile | 3, 2, 6 |

| 3-4 | 3-Chloro-6-fluoro-2-methylbenzonitrile | 3, 6, 2 |

| 3-5 | 6-Chloro-2-fluoro-3-methylbenzonitrile | 6, 2, 3 |

| 3-6 | 6-Chloro-3-fluoro-2-methylbenzonitrile | 6, 3, 2 |

| Pattern 4: 1,2,4,5-substitution | ||

| 4-1 | 2-Chloro-4-fluoro-5-methylbenzonitrile | 2, 4, 5 |

| 4-2 | 2-Chloro-5-fluoro-4-methylbenzonitrile | 2, 5, 4 |

| 4-3 | 4-Chloro-2-fluoro-5-methylbenzonitrile | 4, 2, 5 |

| 4-4 | 4-Chloro-5-fluoro-2-methylbenzonitrile | 4, 5, 2 |

| 4-5 | 5-Chloro-2-fluoro-4-methylbenzonitrile | 5, 2, 4 |

| 4-6 | 5-Chloro-4-fluoro-2-methylbenzonitrile | 5, 4, 2 |

| Pattern 5: 1,2,4,6-substitution | ||

| 5-1 | 2-Chloro-4-fluoro-6-methylbenzonitrile | 2, 4, 6 |

| 5-2 | 2-Chloro-6-fluoro-4-methylbenzonitrile | 2, 6, 4 |

| 5-3 | 4-Chloro-2-fluoro-6-methylbenzonitrile | 4, 2, 6 |

| 5-4 | 4-Chloro-6-fluoro-2-methylbenzonitrile | 4, 6, 2 |

| 5-5 | 6-Chloro-2-fluoro-4-methylbenzonitrile | 6, 2, 4 |

| 5-6 | 6-Chloro-4-fluoro-2-methylbenzonitrile | 6, 4, 2 |

| Pattern 6: 1,2,5,6-substitution | ||

| 6-1 | 2-Chloro-5-fluoro-6-methylbenzonitrile | 2, 5, 6 |

| 6-2 | 2-Chloro-6-fluoro-5-methylbenzonitrile | 2, 6, 5 |

| 6-3 | 5-Chloro-2-fluoro-6-methylbenzonitrile | 5, 2, 6 |

| 6-4 | 5-Chloro-6-fluoro-2-methylbenzonitrile | 5, 6, 2 |

| 6-5 | 6-Chloro-2-fluoro-5-methylbenzonitrile | 6, 2, 5 |

| 6-6 | 6-Chloro-5-fluoro-2-methylbenzonitrile | 6, 5, 2 |

| Pattern 7: 1,3,4,5-substitution | ||

| 7-1 | 3-Chloro-4-fluoro-5-methylbenzonitrile | 3, 4, 5 |

| 7-2 | 3-Chloro-5-fluoro-4-methylbenzonitrile | 3, 5, 4 |

| 7-3 | 4-Chloro-3-fluoro-5-methylbenzonitrile | 4, 3, 5 |

| 7-4 | 4-Chloro-5-fluoro-3-methylbenzonitrile | 4, 5, 3 |

| 7-5 | 5-Chloro-3-fluoro-4-methylbenzonitrile | 5, 3, 4 |

| 7-6 | 5-Chloro-4-fluoro-3-methylbenzonitrile | 5, 4, 3 |

Visualization of Isomer Derivation

The logical workflow for identifying and enumerating the chlorofluoromethylbenzonitrile isomers is depicted below.

Caption: Logical workflow for the enumeration of chlorofluoromethylbenzonitrile isomers.

Alternative Isomeric Structures

While the substituted benzonitriles represent the most common structural class for C₈H₅ClFN, other isomers exist. Researchers should be aware of these alternative scaffolds, which can exhibit significantly different chemical and biological properties.

-

Functional Isomers (Isocyanides) : These isomers contain the isocyanide (-NC) functional group instead of the nitrile group. The naming convention changes accordingly, for example, 2-chloro-3-fluoro-4-methylphenyl isocyanide .

-

Skeletal Isomers (Phenylacetonitriles) : In this class, the cyano group is not directly attached to the aromatic ring. The core is phenylacetonitrile (C₆H₅CH₂CN). Isomers are generated by substituting the chloro and fluoro atoms on the phenyl ring and/or the alpha-carbon. An example is 2-(4-chloro-2-fluorophenyl)acetonitrile .

The relationship between these primary isomer classes is visualized below.

Caption: Major isomer classes for the molecular formula C₈H₅ClFN.

Experimental Protocols and Biological Data

It is critical to recognize that all quantitative data, experimental protocols, and biological activities are specific to each individual isomer . The physical properties (e.g., melting point, boiling point, solubility), spectroscopic data (NMR, IR, MS), and pharmacological profiles (e.g., signaling pathways, toxicity, efficacy) can vary dramatically between two closely related isomers.

As such, a general guide for the formula C₈H₅ClFN cannot provide specific experimental details. Professionals seeking such information must first identify the exact isomer of interest by its IUPAC name or CAS number and then consult chemical databases (such as SciFinder, Reaxys, or PubChem) for compound-specific data and literature references. No signaling pathways or experimental workflows can be generalized for this molecular formula.

2-Chloro-4-fluorophenylacetonitrile material safety data sheet (MSDS)

An In-depth Technical Guide to the Material Safety of 2-Chloro-4-fluorophenylacetonitrile

This document provides a comprehensive overview of the material safety data for this compound, tailored for researchers, scientists, and professionals in drug development. It consolidates critical safety information, physical and chemical properties, and handling protocols to ensure safe laboratory practices.

Chemical Identification

This compound is an organic compound used as an intermediate in various organic synthesis processes, including the development of pharmaceuticals and pesticides.[1] Accurate identification is crucial for safety and regulatory compliance.

| Identifier | Value |

| CAS Number | 75279-56-0[2][3][4][5] |

| Molecular Formula | C8H5ClFN[2][4][5][6] |

| Molecular Weight | 169.58 g/mol [2][4][6] |

| IUPAC Name | 2-(2-chloro-4-fluorophenyl)acetonitrile[4][5] |

| Synonyms | 2-chloro-4-fluorobenzyl cyanide, (2-Chloro-4-fluorophenyl)acetonitrile[2][4] |

| InChI Key | GSMCLMKFBYLWRP-UHFFFAOYSA-N[4][5] |

| UN Number | 3276[2], 3439[4] |

Physical and Chemical Properties

Understanding the physical and chemical properties of a substance is fundamental to its safe handling, storage, and use in experimental settings.

| Property | Value |

| Appearance | White to cream or yellow-like crystals/powder[2][5] |

| Melting Point | 67-69 °C[2][4] |

| Boiling Point | 253.2 ± 25.0 °C (Predicted)[2] |

| Flash Point | 112.3 °C[2] / 108 °C[7] |

| Density | 1.3099 (estimate)[2] |

| Vapor Pressure | 0.0112 mmHg at 25°C[2] |

| Solubility | Insoluble in water[7], soluble in organic solvents like ethanol and acetone.[1] |

| Refractive Index | 1.528[2] |

Hazard Identification and Classification

This chemical is classified as hazardous and toxic.[2][3] Exposure can lead to serious health effects. The following table summarizes its hazard classifications.

| Hazard Class | Category |

| Acute Oral Toxicity | Category 4[7] |

| Acute Dermal Toxicity | Category 4[7] |

| Acute Inhalation Toxicity | Category 4[7] |

| Skin Corrosion/Irritation | Category 2[7] |

| Serious Eye Damage/Eye Irritation | Category 2[7] |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 (Respiratory system)[7][8] |

Hazard Statements:

-

H300: Fatal if swallowed.[3]

-

H311: Toxic in contact with skin.[3]

-

H331: Toxic if inhaled.[3]

-

R20/21/22: Harmful by inhalation, in contact with skin and if swallowed.[1][2]

-

R36/37/38: Irritating to eyes, respiratory system and skin.[1][2]

The diagram below illustrates the general hazard identification and initial response workflow.

Experimental and Safety Protocols

While specific toxicological experimental protocols are not detailed in the provided documentation, established procedures for handling, first aid, and accidental release are critical for laboratory safety.

First-Aid Measures Protocol

-

General Advice: If you feel unwell, seek medical advice and show the safety data sheet to the doctor in attendance.

-

Ingestion: If swallowed, call a poison control center or doctor immediately.[7][8] Rinse mouth with water.[8]

-

Inhalation: If inhaled, move the person into fresh air.[7][8] If breathing is difficult, give oxygen. If not breathing, give artificial respiration and seek immediate medical attention.

-

Skin Contact: In case of skin contact, wash off immediately with plenty of soap and water for at least 15 minutes.[7][8] Remove contaminated clothing and shoes.[7]

-

Eye Contact: In case of eye contact, rinse cautiously and thoroughly with plenty of water for at least 15 minutes and consult a physician.[7][8] Remove contact lenses if present and easy to do.[8]

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use water spray, carbon dioxide (CO2), dry chemical, or alcohol-resistant foam.[7]

-

Specific Hazards: During a fire, irritating and highly toxic gases may be generated by thermal decomposition.[7] These can include carbon monoxide, carbon dioxide, nitrogen oxides (NOx), and gaseous hydrogen fluoride (HF).[7]

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[7]

Accidental Release Measures Protocol

-

Personal Precautions: Evacuate personnel to a safe area. Ensure adequate ventilation. Avoid breathing vapors, mist, or gas and prevent contact with skin and eyes.[9][10] Use personal protective equipment.

-

Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.[11]

-

Containment and Cleanup:

Handling and Storage

Proper handling and storage are essential to minimize exposure risk.

Handling

-

Use only in a well-ventilated area or under a chemical fume hood.[9]

-

Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[1][7]

-

Avoid contact with skin, eyes, and clothing.[7][8] Do not breathe dust or vapors.[7][8]

-

Wash hands thoroughly after handling.[7] Do not eat, drink, or smoke in the work area.[7][9]

Storage

-

Store in a tightly closed container in a dry, cool, and well-ventilated place.[7][8][9]

-

Keep away from incompatible materials such as strong oxidizing agents, acids, and bases.[7][8]

-

Store in the original container and check regularly for leaks.[9]

The following diagram outlines the recommended workflow for safe handling and storage.

Exposure Controls and Personal Protection

Engineering controls and personal protective equipment are necessary to protect laboratory personnel.

-

Engineering Controls: Ensure adequate ventilation, especially in confined areas. Eyewash stations and safety showers should be close to the workstation.[7][8]

-

Eye/Face Protection: Wear chemical safety goggles or a face shield as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[7][8]

-

Skin Protection: Wear appropriate protective gloves and clothing to prevent skin exposure.[7]

-

Respiratory Protection: If exposure limits are exceeded or irritation is experienced, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[7][8]

Transport Information

-

Proper Shipping Name: NITRILES, LIQUID, TOXIC, N.O.S. or TOXIC SOLID, ORGANIC, N.O.S.[9]

References

- 1. chembk.com [chembk.com]

- 2. chembk.com [chembk.com]

- 3. chemical-label.com [chemical-label.com]

- 4. This compound, 97% | Fisher Scientific [fishersci.ca]

- 5. This compound, 97% 25 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 6. scbt.com [scbt.com]

- 7. fishersci.com [fishersci.com]

- 8. fishersci.com [fishersci.com]

- 9. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 10. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 11. sigmaaldrich.com [sigmaaldrich.com]

solubility of 2-Chloro-4-fluorophenylacetonitrile in organic solvents

An In-depth Technical Guide on the Solubility of 2-Chloro-4-fluorophenylacetonitrile in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of this compound, a key intermediate in various synthetic processes. Due to the limited availability of precise quantitative solubility data in publicly accessible literature, this document focuses on providing a qualitative understanding of its solubility in common organic solvents and presents a detailed experimental protocol for researchers to determine quantitative solubility data in their own laboratories.

Introduction to this compound

This compound is a substituted aromatic nitrile with the molecular formula C₈H₅ClFN. Its chemical structure, featuring a phenyl ring with chloro and fluoro substituents and a cyanomethyl group, dictates its physicochemical properties, including its solubility profile. Understanding its solubility is crucial for optimizing reaction conditions, purification processes like crystallization, and formulation development.

Qualitative Solubility Profile

While specific quantitative data is scarce, literature suggests that this compound is generally soluble in common organic solvents. The polarity of the molecule, influenced by the halogen atoms and the nitrile group, allows for favorable interactions with a range of organic solvents.

Table 1: Qualitative Solubility of this compound in Organic Solvents

| Solvent | Qualitative Solubility | Rationale |

| Methanol | Expected to be Soluble | The polar hydroxyl group of methanol can interact with the polar nitrile and halogen functionalities of the solute. |

| Ethanol | Soluble | Similar to methanol, ethanol's polarity and ability to form hydrogen bonds contribute to solubility. |

| Acetone | Soluble | As a polar aprotic solvent, acetone can effectively solvate the polar regions of the molecule. |

| Ethyl Acetate | Expected to be Soluble | The ester functionality provides sufficient polarity to dissolve the compound. |

| Toluene | Expected to be Moderately Soluble to Soluble | The aromatic nature of toluene can interact with the phenyl ring of the solute, although its lower polarity might result in lower solubility compared to more polar solvents. |

| Dichloromethane | Expected to be Soluble | Its ability to dissolve a wide range of organic compounds suggests it would be a suitable solvent. |

| Dimethyl Sulfoxide (DMSO) | Soluble | A highly polar aprotic solvent known for its excellent solvating power for a wide range of organic compounds. |

Note: "Expected to be Soluble/Moderately Soluble" is based on general principles of "like dissolves like" and the known solubility of structurally similar compounds. Experimental verification is required for quantitative assessment.

Experimental Protocol for Quantitative Solubility Determination: Isothermal Saturation Method

The isothermal saturation method, also known as the shake-flask method, is a reliable technique for determining the thermodynamic equilibrium solubility of a compound in a specific solvent at a given temperature.

3.1. Materials and Equipment

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Analytical balance (±0.1 mg accuracy)

-

Vials with screw caps or sealed ampoules

-

Constant temperature shaker or incubator

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV) or Gas Chromatography (GC) system.

3.2. Procedure

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a vial containing a known volume of the selected organic solvent. The presence of undissolved solid is crucial to ensure saturation.

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in a constant temperature shaker or incubator set to the desired temperature (e.g., 25 °C, 37 °C).

-

Agitate the mixture for a sufficient time to reach equilibrium. A period of 24 to 72 hours is typically recommended, and preliminary experiments can be conducted to determine the exact time required to reach a plateau in concentration.

-

-

Sample Collection and Preparation:

-

After the equilibration period, allow the vials to stand undisturbed at the set temperature for a short period to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pre-warmed (to the experimental temperature) syringe.

-

Immediately filter the collected supernatant through a syringe filter into a pre-weighed volumetric flask. This step is critical to remove any undissolved microcrystals.

-

-

Analysis:

-

Dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the analytical method (e.g., HPLC or GC).

-

Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

-

Analyze the standard solutions and the diluted sample solution using a validated HPLC or GC method.

-

Construct a calibration curve by plotting the analytical signal (e.g., peak area) versus the concentration of the standard solutions.

-

-

Calculation of Solubility:

-

Determine the concentration of the diluted sample from the calibration curve.

-

Calculate the solubility (S) of this compound in the solvent using the following formula:

S = C_diluted × (V_flask / V_sample)

where:

-

C_diluted is the concentration of the diluted sample determined from the calibration curve.

-

V_flask is the volume of the volumetric flask used for dilution.

-

V_sample is the volume of the saturated solution withdrawn.

-

-

Express the solubility in appropriate units, such as g/100 mL or mol/L.

-

3.3. Experimental Workflow Diagram

Caption: Experimental workflow for determining the solubility of this compound.

Conclusion

An In-depth Technical Guide to the Physicochemical Properties of 2-Chloro-4-fluorophenylacetonitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the core physicochemical properties of 2-Chloro-4-fluorophenylacetonitrile, a key intermediate in various synthetic pathways. The information herein is intended to support research and development activities by providing reliable data and standardized experimental protocols.

Core Physicochemical Data

The following table summarizes the key quantitative data for this compound.

| Property | Value | Source |

| Melting Point | 67-69 °C | Not specified |

| 63.0-73.0 °C | Not specified | |

| Boiling Point | 253.2 ± 25.0 °C (Predicted) | Not specified |

| Molecular Formula | C₈H₅ClFN | Not specified |

| Molecular Weight | 169.59 g/mol | Not specified |

| CAS Number | 75279-56-0 | Not specified |

| Density | 1.3099 g/cm³ (Estimate) | Not specified |

Experimental Protocols

While specific experimental determinations for this compound are not publicly detailed, the following represents standard and widely accepted methodologies for ascertaining the melting and boiling points of organic compounds.

Melting Point Determination

The melting point of a solid is the temperature at which it changes state from solid to liquid. For a pure crystalline solid, this transition occurs over a narrow temperature range. The following capillary method is a common procedure for accurate melting point determination.

Apparatus:

-

Melting point apparatus (e.g., Thiele tube or digital melting point device)

-

Capillary tubes (sealed at one end)

-

Thermometer (calibrated)

-

Mortar and pestle

-

Heating medium (e.g., mineral oil or a metal block)

Procedure:

-

Sample Preparation: A small amount of the crystalline this compound is finely ground using a mortar and pestle. The powdered sample is then packed into a capillary tube to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is placed in the heating block of the melting point apparatus adjacent to the thermometer bulb, ensuring good thermal contact.

-

Heating: The sample is heated at a steady and slow rate, typically 1-2 °C per minute, as the temperature approaches the expected melting point.

-

Observation: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting) are recorded. This range is reported as the melting point.

-

Purity Indication: A sharp melting range (typically ≤ 1 °C) is indicative of a pure compound. A broad melting range suggests the presence of impurities.

Boiling Point Determination

The boiling point of a liquid is the temperature at which its vapor pressure equals the pressure of the gas above it. The following micro-method using a fusion tube and capillary is suitable for small sample quantities.

Apparatus:

-

Fusion tube (small test tube)

-

Capillary tube (sealed at one end)

-

Thermometer (calibrated)

-

Heating bath (e.g., oil bath or heating block)

-

Beaker

Procedure:

-

Sample Preparation: A small amount (a few drops) of liquid this compound is placed in a fusion tube.

-

Capillary Insertion: A capillary tube, sealed at one end, is inverted and placed into the fusion tube with its open end submerged in the liquid.

-

Heating: The fusion tube assembly is attached to a thermometer and heated in a heating bath.

-

Observation: As the temperature rises, air trapped in the capillary tube will be expelled. Upon reaching the boiling point, a rapid and continuous stream of bubbles will emerge from the open end of the capillary tube. The temperature at which this vigorous bubbling begins is recorded as the boiling point.

-

Confirmation: The heating is stopped, and the temperature at which the liquid re-enters the capillary tube is also noted. This should be close to the recorded boiling point.

Logical Workflow for Physicochemical Characterization

The following diagram illustrates a logical workflow for the determination of the melting and boiling points of a chemical substance like this compound.

Caption: Workflow for determining the melting and boiling points.

2-Chloro-4-fluorophenylacetonitrile chemical structure and isomers

An In-depth Technical Guide to 2-Chloro-4-fluorophenylacetonitrile: Chemical Structure and Isomers

Introduction

This compound is an organic compound that belongs to the family of substituted benzonitriles. These compounds are characterized by a phenyl ring attached to a cyanomethyl group (-CH₂CN) and are significant as versatile intermediates in organic synthesis. Their utility is prominent in the development of pharmaceuticals and agrochemicals, where the specific arrangement of substituents on the phenyl ring is crucial for biological activity and chemical reactivity. This guide provides a detailed examination of the chemical structure of this compound, explores its various isomers, and presents relevant physicochemical data and synthetic methodologies.

Core Compound: this compound

This compound, with the CAS number 75279-56-0, is the focal point of this guide.[1][2][3] Its structure consists of a benzene ring substituted with a chlorine atom at position 2, a fluorine atom at position 4, and a cyanomethyl group at position 1.

Chemical Structure and Identification:

-

IUPAC Name: 2-(2-chloro-4-fluorophenyl)acetonitrile[1]

-

SMILES: FC1=CC=C(CC#N)C(Cl)=C1[1]

-

InChI Key: GSMCLMKFBYLWRP-UHFFFAOYSA-N[1]

Physicochemical Properties

The physical and chemical properties of this compound are summarized in the table below. These characteristics are essential for its handling, storage, and application in synthetic chemistry.

| Property | Value | Source(s) |

| Appearance | White to cream or yellow-like crystals/powder. | [1][5] |

| Melting Point | 63.0-73.0 °C | [1] |

| 67-69 °C | [2][6][5] | |

| Boiling Point | 253.2±25.0 °C (Predicted) | [6][5] |

| Density | 1.3099 g/cm³ (Estimate) | [6][5] |

| Flash Point | 112.3 °C | [6][5] |

| Vapor Pressure | 0.0112 mmHg at 25°C | [6][5] |

| Refractive Index | 1.528 | [6][5] |

| Solubility | Slightly soluble in water; soluble in organic solvents like ethanol, acetone, and dimethyl sulfoxide. | [5] |

Isomers of this compound

Isomers are compounds that share the same molecular formula (C₈H₅ClFN) but differ in the arrangement of their atoms. For this compound, isomerism is primarily constitutional, arising from the different possible positions of the chloro and fluoro substituents on the phenyl ring.

Constitutional Isomers

The primary form of isomerism for this compound is positional isomerism. The cyanomethyl group defines position 1 on the phenyl ring, leaving ten unique positional combinations for the chloro and fluoro substituents.

Stereoisomerism: this compound does not possess any chiral centers (a carbon atom bonded to four different groups), nor does it have restricted rotation around a double bond that would lead to geometric (E/Z) isomerism. Therefore, it does not have enantiomers or diastereomers.

The diagram below, generated using the DOT language, illustrates the relationship between the parent compound and its other constitutional isomers.

References

- 1. This compound, 97% 25 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 2. Buy this compound, 97% - 75279-56-0 – 2-Chloro-4-fluorobenzyl cyanide in India | Otto Chemie Pvt Ltd [ottokemi.com]

- 3. This compound, 97% | Fisher Scientific [fishersci.ca]

- 4. scbt.com [scbt.com]

- 5. chembk.com [chembk.com]

- 6. This compound [chembk.com]

spectroscopic data for 2-Chloro-4-fluorophenylacetonitrile (NMR, IR, MS)

Beginning Data Search

I've started actively searching for publicly available spectroscopic data on 2-Chloro-4-fluorophenylacetonitrile. I'm focusing my efforts on NMR, IR, and MS data primarily. Simultaneously, I'm digging into experimental protocols related to the data acquisition.

Analyzing Spectral Data

I'm now zeroing in on the this compound structure to anticipate its spectral characteristics. I'll translate the data gathered into clean tables for NMR, IR, and MS, as I'm also capturing experimental protocols. This will then be used to inform the workflow diagram I'm planning to produce.

Seeking Spectroscopic Data

I've confirmed the compound's CAS number and formula through commercial listings, but actual spectroscopic data remains elusive. I need to dig deeper into databases or potentially contact chemical suppliers directly to find that NMR and IR data. My next step will be to explore academic literature to hopefully find the crucial data points needed.

Expanding Data Acquisition Scope

I'm hitting a roadblock. While I confirmed the compound's structure, the initial searches haven't yielded usable spectroscopic data. I'm now expanding my search parameters, focusing specifically on the this compound isomer. I'll meticulously cross-check data, ensuring it aligns with the correct CAS number and molecular formula. Finding the right literature is crucial, and experimental protocols will guide my approach to this data acquisition.

Analyzing spectroscopic data

I've hit a snag. My initial search for actual spectroscopic data on this compound yielded mostly supplier confirmations. The spectral information itself remains elusive. I need to rethink my search terms or expand the scope of my resources.

Narrowing Search Parameters

I'm focusing my efforts on directly searching for the compound's CAS number and spectroscopic techniques. While experimental spectra for this compound remain scarce, general protocols for NMR, IR, and MS analysis are now in hand and will be incorporated into the "Experimental Protocols" section. If the targeted search fails, predicted or calculated spectra are next. If data is still unavailable, I will provide a guide on data acquisition and interpretation.

Adapting the Data Strategy

My hunt for direct spectroscopic data continues, focusing now on the compound's CAS number and specific techniques. Finding this compound's actual spectra directly is tough. Consequently, I'm prepared to use predicted or calculated spectra as a backup, always noting their nature. Simultaneously, I'm drafting a guide on data acquisition, using the gathered experimental protocols and expected spectral feature ranges. A spectroscopic analysis workflow diagram is also underway.

Analyzing Spectral Data Availability

I'm finding that retrieving experimental spectroscopic data for 2-Chloro-4-fluorophenylacet onitrile (CAS 75279-56-0) is proving difficult. My search has mostly returned chemical suppliers' listings, offering confirmation of the compound's identity and basic properties, but no spectral data. This is leading me to explore alternative search strategies.

Shifting Focus: Predictive Analysis

I'm now pivoting to a predictive approach. Since locating experimental data for the target compound, this compound (CAS 75279-56-0), has been unfruitful, I'll leverage prediction tools. I'll generate plausible NMR spectra and outline expected IR and MS features, grounding these in the molecule's structure. My next steps involve compiling this predictive data into a comprehensive guide.

Prioritizing Prediction Tools

My search for experimental spectroscopic data on this compound (CAS 75279-56-0) remains unproductive, yielding mostly supplier confirmations. A patent mentioned the CAS number, but no spectra. Closely related compounds yielded irrelevant spectra. Given these limitations, I'm now prioritizing the selection of a reliable prediction tool. I'll need it to generate the data that will form the core of the technical guide, including NMR chemical shifts, IR band descriptions, and expected mass spectral features. The workflow diagram will be the next task after the prediction is made.

toxicological properties of 2-Chloro-4-fluorophenylacetonitrile

Gathering Toxicity Data

I'm currently immersed in a comprehensive search for the toxicological properties of 2-Chloro-4-fluorophenylacetonitrile. I'm prioritizing quantitative data and experimental studies, as well as any existing safety or toxicity reports.

Deep Dive: Toxicity Mechanisms

I've expanded my search beyond just toxicity data. Now, I'm hunting for detailed experimental protocols on this compound and related compounds, hoping to understand its metabolic pathways and identify how it wreaks havoc in the body. I'm especially keen on uncovering any visualizable signaling pathways.

Charting Data and Pathways

I'm now prioritizing the synthesis of experimental methodologies from my findings. I'm focusing on creating a structured table for all quantitative toxicological data and preparing Graphviz diagrams to visualize any identified signaling pathways and experimental workflows, complete with captions. Finally, I'll compile all this into a detailed technical guide.

An In-depth Technical Guide to the Safe Handling and Storage of 2-Chloro-4-fluorophenylacetonitrile

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety procedures and technical data for the handling and storage of 2-Chloro-4-fluorophenylacetonitrile (CAS No. 75279-56-0). The information herein is intended to support laboratory safety protocols and ensure the well-being of personnel working with this compound.

Chemical and Physical Properties

This compound is a solid, appearing as a white to cream-colored crystalline powder.[1] Its chemical structure and key identifiers are summarized below.

| Property | Value |

| CAS Number | 75279-56-0[1][2][3][4][5][6] |

| Molecular Formula | C₈H₅ClFN[1][2][3][5][6][7] |

| Molecular Weight | 169.59 g/mol [2] |

| Appearance | White to cream crystals or powder[1] |

| Melting Point | 67-69 °C[2] |

| Assay | ≥96.0% to 97%[1][2] |

Hazard Identification and Toxicity

This compound is classified as a hazardous substance. It is harmful if swallowed, in contact with skin, or if inhaled.[7] It is also known to cause skin and serious eye irritation, as well as potential respiratory irritation.[7]

| Hazard Classification | GHS Hazard Statement |

| Acute Oral Toxicity | H301: Toxic if swallowed[2] |

| Acute Dermal Toxicity | H311: Toxic in contact with skin[8] |

| Acute Inhalation Toxicity | H332: Harmful if inhaled[2] |

| Skin Corrosion/Irritation | H315: Causes skin irritation[2][7] |

| Serious Eye Damage/Eye Irritation | H319: Causes serious eye irritation[2][7] |

| Specific target organ toxicity | May cause respiratory irritation[7] |

Experimental Protocols for Hazard Assessment

The hazard classifications listed above are determined through standardized experimental protocols, primarily those established by the Organisation for Economic Co-operation and Development (OECD).

Acute Oral Toxicity (OECD 420, 423, 425)

These guidelines describe methods to assess the toxicity of a substance after a single oral dose.[9] The primary goal is to identify the dose that causes mortality or evident toxicity.[10]

-

OECD 420 (Fixed Dose Procedure): Animals are dosed at one of four fixed dose levels (5, 50, 300, and 2000 mg/kg). The study aims to identify a dose causing clear signs of toxicity but not mortality.[10]

-

OECD 423 (Acute Toxic Class Method): This method involves a stepwise procedure where a small group of animals is dosed. The outcome determines if a subsequent group is dosed at a higher or lower level, allowing for classification into a toxicity category based on the LD50 cut-off values.

-

OECD 425 (Up-and-Down Procedure): This sequential test uses a maximum of 5 animals.[11] A single animal is dosed, and the outcome (survival or death) determines the dose for the next animal (higher or lower).[12] This method allows for the estimation of the LD50 with a confidence interval.[12]

Observations in these studies include changes in skin, fur, eyes, and mucous membranes, as well as effects on the respiratory, circulatory, and nervous systems over a period of at least 14 days.[10]

Skin Irritation (OECD 439)

This in vitro test method uses reconstructed human epidermis (RhE) to assess the skin irritation potential of a chemical.[13][14]

-

Tissue Preparation: Commercially available RhE models are equilibrated.[14]

-

Application: A fixed dose of the test substance is applied to the surface of the epidermal model.[14]

-

Exposure and Incubation: After a defined exposure period (e.g., 1 hour), the tissues are rinsed and incubated for a further period (e.g., 24 hours).[15]

-

Viability Assessment: Tissue viability is measured using a colorimetric assay (MTT test). A reduction in cell viability below 50% indicates that the substance is an irritant.[14][16]

Eye Irritation (OECD 405)

This guideline outlines the procedure for assessing acute eye irritation or corrosion.[1]

-

Pre-assessment: Before in vivo testing, all existing data is reviewed to avoid unnecessary animal testing.[17] Substances known to be corrosive or severely irritating to the skin are generally considered to have similar effects on the eyes.[17]

-

In Vivo Test: If necessary, the test is performed initially on a single animal.[1][18] The substance is applied in a single dose to one eye, with the other serving as a control.[1][18]

-

Observation: The degree of eye irritation is evaluated by scoring lesions of the conjunctiva, cornea, and iris at specific intervals (1, 24, 48, and 72 hours).[19] The observation period can extend up to 21 days to assess the reversibility of effects.[19]

-

Confirmatory Test: If the initial test does not show severe irritation or corrosion, the response is confirmed using up to two additional animals.[1][18]

Safe Handling and Personal Protective Equipment (PPE)

A systematic approach to handling this compound is essential to minimize exposure risk.

Caption: Logical workflow for the safe handling of this compound.

Engineering Controls

-

Ventilation: Always handle this compound in a well-ventilated area. A chemical fume hood is required for procedures that may generate dust or vapors.[15]

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is mandatory.

-

Eye and Face Protection: Wear chemical safety goggles that meet ANSI Z.87.1 standards. A face shield may be necessary if there is a splash hazard.[11]

-

Skin Protection:

-

Gloves: Chemical-resistant gloves (e.g., nitrile) are required. Inspect gloves before use and change them immediately upon contamination.[11]

-

Protective Clothing: A lab coat must be worn and buttoned. For larger quantities or increased risk of exposure, chemical-resistant coveralls may be necessary.[11][20]

-

Footwear: Closed-toe, closed-heel shoes that cover the entire foot are mandatory.[11]

-

-

Respiratory Protection: If engineering controls are insufficient to maintain exposure below permissible limits, a NIOSH-approved respirator is required.[11] Respirator use requires a formal respiratory protection program, including medical evaluation and fit testing.[11]

Storage and Disposal

Proper storage is critical to maintaining the chemical's integrity and preventing accidental release.

Storage Conditions

-

Keep the container tightly closed to prevent moisture ingress and contamination.[7][21]

-

Store locked up and away from incompatible materials such as strong oxidizing agents, acids, and bases.[21][22]

Disposal

-

Dispose of contents and containers to an approved waste disposal plant in accordance with local, state, and federal regulations.[21][23]

-

Do not dispose of waste in sewer systems.[15] Contaminated materials from spill cleanup should be collected in a labeled, sealed container for hazardous waste disposal.[2]

Emergency Procedures: Spills and Exposure

Prompt and correct response to an emergency can significantly mitigate harm.

Caption: Decision-making workflow for responding to spills or personnel exposure.

First Aid Measures

-

Inhalation: Move the exposed person to fresh air at once. If breathing has stopped, perform artificial respiration. Seek immediate medical attention.[20][24]

-

Skin Contact: Promptly remove all contaminated clothing.[24] Wash the affected skin with plenty of soap and water for at least 15 minutes.[21] If irritation persists, get medical attention.[24]

-

Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open to ensure thorough rinsing.[21][24] Remove contact lenses if present and easy to do.[21] Seek immediate medical attention.[21]

-

Ingestion: Do not induce vomiting.[17] Rinse the mouth with water and get medical attention immediately.[21][23]

Accidental Release Measures

-

Minor Spills:

-

Major Spills:

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use water spray, carbon dioxide (CO₂), or dry chemical foam.[7][23]

-

Specific Hazards: In case of fire, hazardous combustion products may be released, including nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO₂), hydrogen cyanide, and hydrogen chloride gas.[22]

-

Protective Equipment: Firefighters should wear a self-contained breathing apparatus (SCBA) and full protective gear.[21][23]

References

- 1. nucro-technics.com [nucro-technics.com]

- 2. egr.msu.edu [egr.msu.edu]

- 3. ecetoc.org [ecetoc.org]

- 4. This compound, 97% | Fisher Scientific [fishersci.ca]

- 5. scbt.com [scbt.com]

- 6. This compound, 97% 25 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]

- 7. Chemical Exposure and Spill Response Procedures | New Mexico State University [safety.nmsu.edu]

- 8. chemical-label.com [chemical-label.com]

- 9. researchgate.net [researchgate.net]

- 10. scribd.com [scribd.com]

- 11. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 12. oecd.org [oecd.org]

- 13. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 14. mbresearch.com [mbresearch.com]

- 15. dermatest.com [dermatest.com]

- 16. oecd.org [oecd.org]

- 17. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 18. ACUTE EYE IRRITATION OECD GUIDELINE BY SEJAL AGRAWAL | PPTX [slideshare.net]

- 19. In vivo Eye Irritation / Serius Eye Damage Test (OECD 405: 2023). - IVAMI [ivami.com]

- 20. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]

- 21. Emergency Procedures for Incidents Involving Chemicals | Research Safety [researchsafety.uky.edu]

- 22. purdue.edu [purdue.edu]

- 23. siesascs.edu.in [siesascs.edu.in]

- 24. safety.fsu.edu [safety.fsu.edu]

- 25. 5.4 Chemical Spill Procedures [ehs.cornell.edu]

A Technical Guide to 2-Chloro-4-fluorophenylacetonitrile for Pharmaceutical Research and Development

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of 2-Chloro-4-fluorophenylacetonitrile, a key building block in modern pharmaceutical synthesis. This document details commercial supplier specifications, critical chemical properties, and practical experimental protocols for its application in drug discovery and development.

Introduction

This compound, also known as 2-(2-chloro-4-fluorophenyl)acetonitrile, is a substituted phenylacetonitrile derivative of significant interest in medicinal chemistry. Its unique substitution pattern, featuring both a chlorine and a fluorine atom on the phenyl ring, makes it a valuable synthon for introducing these moieties into complex molecular architectures. The nitrile group and the adjacent active methylene group offer versatile reactivity for carbon-carbon and carbon-nitrogen bond formation, crucial for the synthesis of heterocyclic compounds and other pharmacologically active molecules. This guide serves as a technical resource for researchers utilizing this compound in their synthetic endeavors.

Commercial Suppliers and Specifications

A reliable supply of high-purity starting materials is paramount in pharmaceutical research. Several chemical suppliers offer this compound at a purity of 97% or greater. The following table summarizes the specifications from prominent commercial vendors.

| Supplier | Product Number | Purity Specification | Appearance | Melting Point (°C) | CAS Number |

| Thermo Scientific Chemicals | B23132.14 / AAB2313206 | ≥96.0% (GC)[1] | White to cream crystals or powder[1] | 63.0-73.0[1] | 75279-56-0[1][2] |

| Otto Chemie Pvt. Ltd. | C 2910 | 97% | Solid to chunks to chips[3] | 67-69[3] | 75279-56-0[3] |

| Cenmed | C007B-092375 | 0.98 | Not Specified | Not Specified | 75279-56-0[4] |

| Santa Cruz Biotechnology | sc-268000 | Not Specified | Not Specified | Not Specified | 75279-56-0[5] |

| Dayang Chem (Hangzhou) Co., Ltd. | Not Specified | 98% | Not Specified | Not Specified | 75279-56-0[6] |

Note: Specifications are subject to change and should be confirmed with the supplier via a Certificate of Analysis for the specific lot.

Physicochemical and Safety Data

Understanding the properties and hazards of this compound is crucial for its safe handling and use in experimental design.

| Property | Value | Source |

| Molecular Formula | C₈H₅ClFN | [1][2][5] |

| Molecular Weight | 169.58 g/mol | [5] |

| IUPAC Name | 2-(2-chloro-4-fluorophenyl)acetonitrile | [1][2] |

| Boiling Point | 253.2±25.0 °C (Predicted) | |

| Density | 1.3099 (estimate) | |

| Hazard Statements | Toxic if swallowed. Irritating to eyes, respiratory system, and skin. | [4] |

| Precautionary Statements | Wear suitable protective clothing, gloves, and eye/face protection. In case of contact with eyes, rinse immediately with plenty of water and seek medical advice. |

Applications in Pharmaceutical Synthesis

This compound is a key intermediate in the synthesis of various pharmaceutical compounds. Its activated methylene group makes it particularly useful for reactions such as alkylations and condensations to build more complex molecular scaffolds.

Synthesis of Kinase Inhibitors

This compound is a documented precursor in the synthesis of targeted cancer therapeutics, such as Crizotinib, an anaplastic lymphoma kinase (ALK) and c-Met inhibitor. The phenylacetonitrile moiety serves as a foundational component onto which other heterocyclic systems are constructed.

Experimental Protocols

The following protocols are representative examples of reactions involving activated phenylacetonitriles and can be adapted for this compound. Researchers should perform their own reaction optimization.

Protocol 1: α-Alkylation of this compound

This procedure describes the introduction of an alkyl group at the carbon adjacent to the nitrile, a common step in building molecular complexity. This protocol is adapted from established methods for similar activated nitriles.[7]

Materials:

-

This compound (1.0 equivalent)

-

Alkyl halide (e.g., ethyl iodide) (1.1 equivalents)

-

Sodium hydride (NaH), 60% dispersion in mineral oil (1.2 equivalents)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Diethyl ether

-

Saturated aqueous ammonium chloride solution

-

Saturated aqueous sodium chloride solution (brine)

-

Anhydrous magnesium sulfate

Procedure:

-

To a stirred suspension of sodium hydride in anhydrous DMF under an inert atmosphere (e.g., nitrogen), add a solution of this compound in anhydrous DMF dropwise at 0 °C.

-

Allow the reaction mixture to stir at room temperature for 30 minutes to ensure complete deprotonation.

-

Cool the mixture back to 0 °C and add the alkyl halide dropwise.

-

Let the reaction warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by carefully adding saturated aqueous ammonium chloride solution at 0 °C.

-

Extract the product with diethyl ether (3x).

-

Wash the combined organic layers with water and then brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Protocol 2: Condensation Reaction with an Ester to form a β-Ketonitrile

This protocol outlines the synthesis of a β-ketonitrile, a versatile intermediate for constructing heterocyclic rings like pyrazoles and pyrimidines. This is based on the general synthesis of 2-(2-Chloro-4-fluorophenyl)-3-oxobutanenitrile.[8]

Materials:

-

This compound (1.0 equivalent)

-

Ester (e.g., ethyl acetate) (1.5 equivalents)

-

Sodium ethoxide (2.0 equivalents)

-

Anhydrous ethanol

-

Hydrochloric acid (1 M)

-

Ethyl acetate (for extraction)

-

Saturated aqueous sodium bicarbonate solution

-

Saturated aqueous sodium chloride solution (brine)

-

Anhydrous magnesium sulfate

Procedure:

-

In a round-bottom flask under an inert atmosphere, dissolve sodium ethoxide in anhydrous ethanol.

-

To this solution, add this compound dropwise at room temperature.

-

Add the ester (e.g., ethyl acetate) and heat the reaction mixture to reflux for 4-6 hours. Monitor the reaction by TLC.

-

After cooling to room temperature, carefully neutralize the reaction mixture with 1 M HCl until acidic (pH ~5-6).

-

Extract the aqueous layer with ethyl acetate (3x).

-

Wash the combined organic layers with saturated aqueous sodium bicarbonate solution, water, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent.

-

The resulting crude 2-(2-chloro-4-fluorophenyl)-3-oxobutanenitrile can be purified by recrystallization or column chromatography.

Visualized Workflows and Processes

Generalized Synthetic Workflow

The following diagram illustrates a generalized workflow for the utilization of this compound in the synthesis of a hypothetical drug candidate.

Caption: Generalized synthetic workflow using this compound.

Quality Control Logic

This diagram outlines the logical flow of quality control from the procurement of this compound to its use in synthesis.

Caption: Quality control workflow for starting material verification.

References

- 1. B23132.14 [thermofisher.com]

- 2. This compound, 97% | Fisher Scientific [fishersci.ca]

- 3. Buy this compound, 97% - 75279-56-0 – 2-Chloro-4-fluorobenzyl cyanide in India | Otto Chemie Pvt Ltd [ottokemi.com]

- 4. cenmed.com [cenmed.com]

- 5. scbt.com [scbt.com]

- 6. Page loading... [wap.guidechem.com]

- 7. benchchem.com [benchchem.com]

- 8. Buy 2-(2-Chloro-4-fluorophenyl)-3-oxobutanenitrile | 1358582-97-4 [smolecule.com]

Methodological & Application

Application Notes and Protocols for the Synthesis of Derivatives from 2-Chloro-4-fluorophenylacetonitrile

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of various derivatives from the starting material 2-Chloro-4-fluorophenylacetonitrile. This versatile building block is a key intermediate in the synthesis of a range of biologically active molecules. The following protocols are based on established literature procedures and offer a starting point for further research and development.

Introduction

This compound is a valuable starting material in medicinal chemistry and drug discovery. Its activated aromatic ring and the reactive nitrile group allow for a variety of chemical transformations, leading to the synthesis of diverse molecular scaffolds. These derivatives are often explored for their potential as therapeutic agents, including kinase inhibitors and other targeted therapies. This document outlines protocols for several key transformations of this compound.

General Workflow for Derivatization

The following diagram illustrates a general workflow for the synthesis of derivatives from this compound, highlighting some of the key reaction pathways.

Application Note: Quantitative Analysis of 2-Chloro-4-fluorophenylacetonitrile by High-Performance Liquid Chromatography (HPLC)

Abstract

This application note details a proposed High-Performance Liquid Chromatography (HPLC) method for the quantitative determination of 2-Chloro-4-fluorophenylacetonitrile, a key intermediate in pharmaceutical synthesis. The described method is a reversed-phase HPLC approach with UV detection, designed for accuracy, precision, and robustness. This document provides a comprehensive protocol for method development, validation in accordance with ICH guidelines, and sample analysis. Additionally, a Gas Chromatography-Mass Spectrometry (GC-MS) method is presented as an alternative technique, particularly for impurity profiling. This guide is intended for researchers, scientists, and drug development professionals requiring a reliable analytical method for the quantification of this compound in various sample matrices.

Introduction

This compound is a critical building block in the synthesis of various active pharmaceutical ingredients (APIs). Accurate and precise quantification of this intermediate is essential for ensuring the quality, consistency, and safety of the final drug product. This application note provides a framework for developing and validating a robust analytical method for this purpose. The primary proposed method utilizes reversed-phase HPLC with UV detection, a widely accessible and reliable technique in the pharmaceutical industry.

Proposed Analytical Methods

Two primary analytical techniques are proposed for the quantification of this compound:

-

High-Performance Liquid Chromatography with UV Detection (HPLC-UV): A robust and widely used technique for the quantification of organic molecules.

-

Gas Chromatography-Mass Spectrometry (GC-MS): A powerful method for both quantification and identification, especially suitable for volatile and semi-volatile compounds and for impurity profiling.

This document will focus on the development and validation of the HPLC-UV method, with a summary of a potential GC-MS method.

HPLC Method Development and Validation Protocol

A systematic approach to method development is crucial for establishing a reliable analytical procedure. The following sections outline the steps for developing and validating an HPLC method for this compound.

Materials and Reagents

-

This compound reference standard (purity ≥ 99.5%)

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Water (HPLC grade, filtered and deionized)

-

Phosphoric acid (analytical grade)

-

Syringe filters (0.45 µm or 0.22 µm)[1]

Instrumentation

A standard HPLC system equipped with:

-

Quaternary or binary pump

-

Autosampler

-

Column oven

-

UV-Vis or Diode Array Detector (DAD)

-

Chromatography data system (CDS)

Experimental Workflow

The overall workflow for method development and validation is depicted below.

References

HPLC method development for 2-Chloro-4-fluorophenylacetonitrile analysis

Begin Data Collection

I've initiated a thorough search for existing HPLC methods suitable for analyzing 2-Chloro-4-fluorophenylacetonitrile and structurally similar compounds. Also, I'm now gathering data on their physicochemical attributes. This will serve as a foundation for method development, ensuring a solid understanding of the analyte's behavior.

Architect Method Development

I'm now expanding my focus to method development. I've designed a structured HPLC method workflow, which I will visualize using a DOT script. Moreover, I'm working on detailed experimental protocols. This includes outlining system suitability parameters and creating a DOT script for the sample preparation and analysis. Subsequently, I plan to simulate data and illustrate relationships between chromatographic parameters. All this will culminate in a comprehensive application note.

Define Application Note Scope

I'm now starting on the application note scope. I'm focusing on the overall flow, gathering comprehensive information for the HPLC analysis of this compound. I'm creating DOT scripts to illustrate the chromatographic parameter relationships. It's a comprehensive approach.

Application Note: Identification of 2-Chloro-4-fluorophenylacetonitrile Byproducts by GC-MS

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed protocol for the identification and analysis of byproducts in the synthesis of 2-Chloro-4-fluorophenylacetonitrile using Gas Chromatography-Mass Spectrometry (GC-MS). This compound is a key intermediate in the synthesis of various pharmaceutical compounds. Ensuring its purity is critical for the quality and safety of the final active pharmaceutical ingredient (API). This document outlines the necessary steps for sample preparation, GC-MS instrument setup, and data analysis to identify potential process-related impurities and degradation products.

Introduction

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry to identify different substances within a test sample.[1] It is widely used in pharmaceutical development and quality control for the identification of impurities in starting materials, intermediates, and final products. The analysis of byproducts in this compound is crucial as these impurities can affect the efficacy and safety of the resulting drug substance. This protocol is designed to provide a robust method for the qualitative analysis of such byproducts.

Predicted Byproducts

The potential byproducts in a sample of this compound largely depend on the synthetic route employed. A common synthesis pathway starts from 2-chloro-4-fluorobenzaldehyde, which is reduced to the corresponding alcohol, then converted to a benzyl chloride, and finally cyanated. Another route may involve the diazotization of 2-chloro-4-aminobenzonitrile. Based on these potential synthetic pathways, likely byproducts include:

-

Starting Materials: 2-Chloro-4-fluorobenzaldehyde, 2-Chloro-4-fluorobenzyl alcohol, 2-Chloro-4-fluorobenzyl chloride, 2-chloro-4-aminobenzonitrile.

-

Intermediates: Incompletely reacted intermediates from any stage of the synthesis.

-

Side Products:

-

Hydrolysis Products: 2-Chloro-4-fluorophenylacetamide and 2-Chloro-4-fluorophenylacetic acid, formed by the hydrolysis of the nitrile group.

-

Isomers: Positional isomers such as 3-Chloro-4-fluorophenylacetonitrile or other isomers formed during the synthesis.

-

Dimerization Products: Byproducts formed from the reaction of two molecules of an intermediate or product.

-

Over-alkylation Products: If alkylation steps are involved, di- and tri-alkylated species can be formed.

-

Experimental Protocol

This section details the methodology for the GC-MS analysis of this compound byproducts.

Sample Preparation

Proper sample preparation is crucial for obtaining high-quality GC-MS data.

-

Dissolution: Accurately weigh approximately 10 mg of the this compound sample and dissolve it in 10 mL of a suitable volatile organic solvent such as dichloromethane or ethyl acetate.[2] This creates a stock solution of approximately 1 mg/mL.

-

Dilution: Perform a serial dilution of the stock solution to a final concentration of about 10-100 µg/mL.[3]

-

Filtration: Filter the final diluted sample through a 0.22 µm PTFE syringe filter to remove any particulate matter that could interfere with the analysis.

GC-MS Instrumentation and Parameters

The following parameters are recommended for a standard GC-MS system.

Table 1: GC-MS Instrument Parameters

| Parameter | Setting |

| Gas Chromatograph | |

| Column | 5% Phenyl Polysiloxane (e.g., DB-5ms or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness |

| Inlet Temperature | 250 °C |

| Injection Volume | 1 µL |

| Injection Mode | Split (50:1 split ratio) |

| Carrier Gas | Helium at a constant flow rate of 1.0 mL/min |

| Oven Temperature Program | Initial temperature: 70 °C, hold for 2 minutesRamp: 10 °C/min to 280 °CFinal hold: 5 minutes at 280 °C |

| Mass Spectrometer | |

| Ion Source | Electron Ionization (EI) |

| Ionization Energy | 70 eV |

| Source Temperature | 230 °C |

| Transfer Line Temperature | 280 °C |

| Mass Range | m/z 40-450 |

| Scan Speed | 2 scans/second |

Data Presentation and Analysis

The acquired GC-MS data should be processed to identify the main component and any potential byproducts.

-

Peak Identification: Identify the main peak corresponding to this compound based on its retention time and mass spectrum.

-

Byproduct Identification: Analyze the smaller peaks in the chromatogram.

-

Mass Spectral Library Search: Compare the mass spectrum of each unknown peak against a commercial mass spectral library (e.g., NIST, Wiley) for tentative identification.

-

Fragmentation Pattern Analysis: For unknown compounds not present in the library, analyze the fragmentation pattern to deduce the structure. The presence of chlorine isotopes (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) will result in characteristic M and M+2 peaks for chlorine-containing fragments.[3]

-

-

Quantification (Optional): While this protocol focuses on identification, semi-quantitative analysis can be performed by comparing the peak area of the byproducts to that of the main component, assuming similar response factors. For accurate quantification, calibration with certified reference standards of the identified impurities is necessary.

Table 2: Expected Mass Spectrometry Data for this compound and Potential Byproducts

| Compound | Molecular Weight ( g/mol ) | Key Mass Fragments (m/z) |

| This compound | 169.58 | 169/171 (M+), 134 (M+-Cl), 107 (M+-Cl, -HCN) |

| 2-Chloro-4-fluorobenzaldehyde | 158.55 | 158/160 (M+), 157/159 (M+-H), 129/131 (M+-CHO) |

| 2-Chloro-4-fluorobenzyl alcohol | 160.57 | 160/162 (M+), 143/145 (M+-OH), 125 (M+-OH, -H₂O) |

| 2-Chloro-4-fluorobenzyl chloride | 179.01 | 178/180/182 (M+), 143 (M+-Cl) |

| 2-Chloro-4-fluorophenylacetamide | 187.59 | 187/189 (M+), 144/146 (M+-CONH₂) |

| 2-Chloro-4-fluorophenylacetic acid | 188.58 | 188/190 (M+), 143/145 (M+-COOH) |

Note: The presence of two mass units for chlorine-containing fragments is due to the natural isotopic abundance of ³⁵Cl and ³⁷Cl.

Visualizations

Experimental Workflow

Caption: GC-MS Experimental Workflow.

Potential Byproduct Formation Pathways

Caption: Potential Byproduct Formation Pathways.

Conclusion

This application note provides a comprehensive and detailed protocol for the identification of byproducts in this compound using GC-MS. The outlined procedures for sample preparation, instrument parameters, and data analysis will enable researchers and drug development professionals to effectively monitor the purity of this critical pharmaceutical intermediate. The provided diagrams offer a clear visualization of the experimental workflow and potential sources of impurities. Adherence to this protocol will contribute to ensuring the quality and safety of pharmaceutical products.

References

Application Note: Interpreting the ¹H NMR Spectrum of 2-Chloro-4-fluorophenylacetonitrile

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed guide to understanding the ¹H Nuclear Magnetic Resonance (¹H NMR) spectrum of 2-Chloro-4-fluorophenylacetonitrile. It includes predicted spectral data, a comprehensive experimental protocol for acquiring a ¹H NMR spectrum, and a logical workflow for spectral interpretation. This information is valuable for the identification and characterization of this compound in research and drug development settings.

Introduction

This compound is a substituted aromatic compound of interest in medicinal chemistry and materials science. ¹H NMR spectroscopy is a fundamental analytical technique for confirming the structure of such organic molecules by providing detailed information about the chemical environment, connectivity, and relative number of protons.

Predicted ¹H NMR Data

Due to the limited availability of public experimental spectra, the following ¹H NMR data for this compound has been generated using a validated prediction algorithm. These predictions provide a reliable basis for spectral interpretation.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Signal | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| A | 7.55 | Doublet of doublets (dd) | 1H | H-6 |

| B | 7.35 | Doublet of doublets (dd) | 1H | H-5 |

| C | 7.20 | Triplet of doublets (td) | 1H | H-3 |

| D | 3.85 | Singlet (s) | 2H | -CH₂CN |

Note: Predicted values are based on standard models and may vary slightly from experimental results. The solvent is assumed to be CDCl₃.

Structural Assignment

The predicted chemical shifts and splitting patterns can be rationalized based on the structure of this compound:

-

-CH₂CN (Signal D): The methylene protons are adjacent to an electron-withdrawing nitrile group and the aromatic ring, resulting in a downfield shift to approximately 3.85 ppm. These protons do not have any adjacent proton neighbors, hence they appear as a singlet.

-

Aromatic Protons (Signals A, B, C):

-

H-6 (Signal A): This proton is ortho to the chlorine atom and meta to the fluorine atom and the cyanomethyl group. The combined electron-withdrawing effects of these groups are expected to deshield this proton the most, placing it at the most downfield position around 7.55 ppm. It is split by H-5 (short-range coupling) and H-3 (long-range coupling), resulting in a doublet of doublets.

-